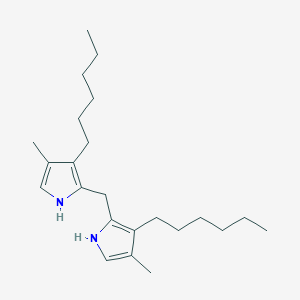![molecular formula C11H16N2O5 B14301754 Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis- CAS No. 113342-99-7](/img/structure/B14301754.png)
Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- is a chemical compound with the molecular formula C10H14N2O4 It is known for its unique structure, which includes a nitrophenyl group and an imino linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- typically involves the reaction of 2-methoxy-4-nitroaniline with diethanolamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the imino linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imino linkage can form hydrogen bonds with other molecules. These interactions can affect various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanol, 2,2’-[(4-nitrophenyl)imino]bis-
- Ethanol, 2,2’-[(4-amino-3-nitrophenyl)imino]bis-
- Ethanol, 2,2’-[(4-methoxyphenyl)imino]bis-
Uniqueness
Ethanol, 2,2’-[(2-methoxy-4-nitrophenyl)imino]bis- is unique due to the presence of both a methoxy and a nitro group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
113342-99-7 |
|---|---|
Molekularformel |
C11H16N2O5 |
Molekulargewicht |
256.25 g/mol |
IUPAC-Name |
2-[N-(2-hydroxyethyl)-2-methoxy-4-nitroanilino]ethanol |
InChI |
InChI=1S/C11H16N2O5/c1-18-11-8-9(13(16)17)2-3-10(11)12(4-6-14)5-7-15/h2-3,8,14-15H,4-7H2,1H3 |
InChI-Schlüssel |
HTPZJNDSXJBRRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


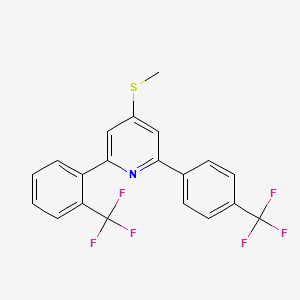
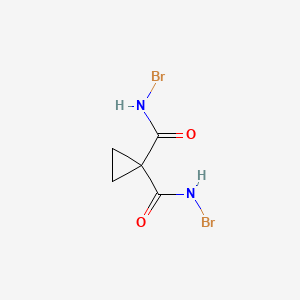



![1-[4-(Dimethylamino)phenyl]-3-phenylprop-2-yn-1-one](/img/structure/B14301709.png)
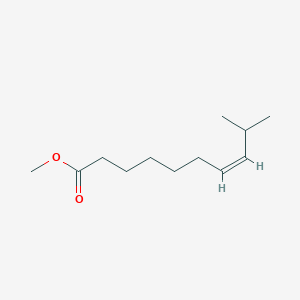
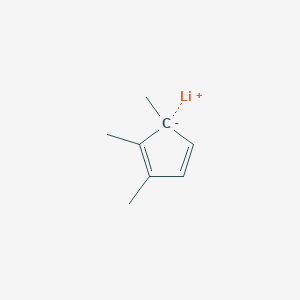
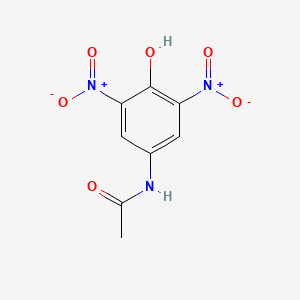
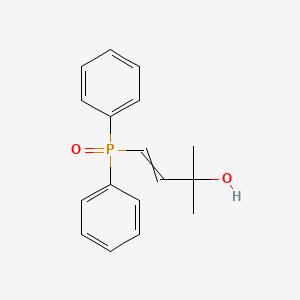

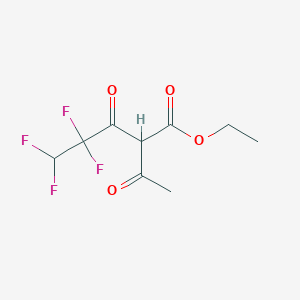
![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)
